molecular formula C15H14N4O2S B7688799 N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7688799
M. Wt: 314.4 g/mol
InChI Key: FSIZXILBFUUZEO-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TOTP and is known for its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of TOTP involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TOTP also inhibits the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. These inhibitory effects contribute to the anti-inflammatory and anti-cancer properties of TOTP.
Biochemical and Physiological Effects:
Studies have shown that TOTP has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TOTP also induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have a neuroprotective effect, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TOTP in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate its potential applications in different fields. However, one limitation is that the compound is relatively new and has not been extensively studied. Further research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on TOTP. One area of interest is the development of novel drugs based on the compound's chemical structure. Researchers are also investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential of TOTP as an anti-cancer agent, particularly in combination with other drugs. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, or TOTP, is a promising compound with potential applications in the fields of medicine and biotechnology. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of TOTP involves the reaction of 2-aminothiazole with m-tolyl isocyanate in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and concentration of reagents.

Scientific Research Applications

The potential applications of TOTP in scientific research are vast. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. TOTP has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-3-2-4-11(9-10)14-18-13(21-19-14)6-5-12(20)17-15-16-7-8-22-15/h2-4,7-9H,5-6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIZXILBFUUZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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